molecular formula C4H10N2O B190125 2-Amino-2-methylpropanamide CAS No. 16252-90-7

2-Amino-2-methylpropanamide

Cat. No. B190125
CAS RN: 16252-90-7
M. Wt: 102.14 g/mol
InChI Key: ZIOBGZDFMKCKGZ-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanamide is a compound with the molecular formula C4H10N2O . It is also known by other names such as 2-methylalaninamide and Propanamide, 2-amino-2-methyl- .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-methylpropanamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2-methylpropanamide is 102.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

  • Scientific Field : Environmental Science / Chemical Engineering
  • Summary of the Application : 2-Amino-2-methyl-1-propanol (AMP) is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure . Few studies have been conducted on the enhancement of AMP aqueous solutions by nanoparticles for CO2 capture .
  • Methods of Application or Experimental Procedures : Different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption . Through comparative experiments, it was found that the type of nanoparticles, the solid content, and different parameters have great influences on the CO2 absorption load and desorption rate .
  • Results or Outcomes : The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 . There exists an optimal solid content of 1 g L−1 . After multiple absorption desorption experiments, good cycling performance can still be achieved .

Safety And Hazards

The compound is classified as dangerous with a signal word of “Danger”. It has a hazard statement of H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-amino-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOBGZDFMKCKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
NM Shaw, AB Naughton - Tetrahedron, 2004 - Elsevier
… original substrate, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, the amidase accepted 2-hydroxy-2-(trifluoromethyl)-butanamide and 3,3,3-trifluoro-2-amino-2-methylpropanamide as …
Number of citations: 24 www.sciencedirect.com
M Philip, AK Karakka Kal, MB Subhahar… - Rapid …, 2021 - Wiley Online Library
… ibutamoren was prone to oxidation, resulting in corresponding hydroxylated metabolites; (2) in ibutamoren, the dissociation of the phenyl ring and 2-amino-2-methylpropanamide side …
ML Constanzer, CM Chavez-Eng… - … of Chromatography B …, 1997 - Elsevier
… specific method for the determination of N-[1(R){[1,2-dihydro-1-methylsulfonylspiro(3H-indole-3,4′-piperidin)-1′-yl]carbonyl}-2-(phenylmethoxy)ethyl]-2-amino-2-methylpropanamide (…
Number of citations: 30 www.sciencedirect.com
XZ Qin - Journal of the American Society for Mass Spectrometry, 2002 - ACS Publications
… 1'-yl)carbonyl]-2-(phenylmethyloxy)ethyl]2-amino-2-methylpropanamide} (MW 528) is an orallyactive growth hormone secretagogue (GHS). It has two amide bonds and can be …
Number of citations: 14 pubs.acs.org
M Philip, AK Karakka Kal, MB Subhahar… - Rapid …, 2022 - Wiley Online Library
… The study also detected dissociated side chains (benzyl group and 2‐amino‐2‐methylpropanamide) and hydrogenated metabolites. The glucuronic acid conjugated analogs of …
B Holst, TM Frimurer, J Mokrosinski, T Halkjaer… - Molecular …, 2009 - ASPET
… ], the spiroindoline sulfonamide MK-677 [N-[1(R)-1, 2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide]…
Number of citations: 74 molpharm.aspetjournals.org
KA Bennett, CJ Langmead, A Wise, G Milligan - Molecular pharmacology, 2009 - ASPET
… receptor and the G protein Gα o1 , N-[1(R)-1, 2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-…
Number of citations: 47 molpharm.aspetjournals.org
T Lange, A Thomas, C Görgens… - Biomedical …, 2021 - Wiley Online Library
… of the tMS 2 characterization minimized the possibilities of the available sites of metabolic reactions to the methyleneindole residue proximal to the 2-amino-2-methylpropanamide …
MA Bednarek, SD Feighner, SS Pong… - Journal of medicinal …, 2000 - ACS Publications
… with improved oral bioavailability, N-[1(R)-[(1,2-dihydro-1-methanesulfonyl-spiro[3H-indole-3,4‘-piperidin]-1‘-yl)carbonyl]-2-(phenylmethoxy)ethyl]-2-amino-2-methylpropanamide …
Number of citations: 718 pubs.acs.org
DB Elrod, SD Worley - Industrial & engineering chemistry …, 1999 - ACS Publications
… Another possible method would be the reversal of the ring cyclization and oxidation steps; ATA 1 would first be oxidized to 2-amino-2-methylpropanamide, ATA 1(O), and then be …
Number of citations: 18 pubs.acs.org

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